molecular formula C23H13ClF6N4OS B1621862 2-((5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4h-1,2,4-triazol-3-yl)thio)-1-[3-(trifluoromethyl)phenyl]ethan-1-one CAS No. 680217-03-2

2-((5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4h-1,2,4-triazol-3-yl)thio)-1-[3-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B1621862
CAS No.: 680217-03-2
M. Wt: 542.9 g/mol
InChI Key: CARZEUYGXSYCEI-UHFFFAOYSA-N
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Description

2-((5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4h-1,2,4-triazol-3-yl)thio)-1-[3-(trifluoromethyl)phenyl]ethan-1-one is a complex organic compound characterized by its unique structure, which includes a chloropyridinyl group, a trifluoromethylphenyl group, and a triazolylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4h-1,2,4-triazol-3-yl)thio)-1-[3-(trifluoromethyl)phenyl]ethan-1-one typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Chloropyridinyl Group: This step involves the substitution reaction of a pyridine derivative with a chlorinating agent such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Trifluoromethylphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction using trifluoromethylbenzene and an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Sulfanyl Linkage: The final step involves the thiolation of the triazole intermediate with a suitable thiol reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially yielding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4h-1,2,4-triazol-3-yl)thio)-1-[3-(trifluoromethyl)phenyl]ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

Mechanism of Action

The mechanism of action of 2-((5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4h-1,2,4-triazol-3-yl)thio)-1-[3-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through inhibition or activation. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-[[5-(6-Chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-1-[4-(trifluoromethyl)phenyl]ethanone: Similar structure but with a different position of the trifluoromethyl group.

    2-[[5-(6-Chloropyridin-3-yl)-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-1-[3-(trifluoromethyl)phenyl]ethanone: Similar structure but with a different substitution pattern on the triazole ring.

Uniqueness

The uniqueness of 2-((5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4h-1,2,4-triazol-3-yl)thio)-1-[3-(trifluoromethyl)phenyl]ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-[[5-(6-chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-1-[3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13ClF6N4OS/c24-19-8-7-14(11-31-19)20-32-33-21(34(20)17-6-2-5-16(10-17)23(28,29)30)36-12-18(35)13-3-1-4-15(9-13)22(25,26)27/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARZEUYGXSYCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CN=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13ClF6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381901
Record name 2-({5-(6-Chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680217-03-2
Record name 2-({5-(6-Chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4h-1,2,4-triazol-3-yl)thio)-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-((5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4h-1,2,4-triazol-3-yl)thio)-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-((5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4h-1,2,4-triazol-3-yl)thio)-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Reactant of Route 4
2-((5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4h-1,2,4-triazol-3-yl)thio)-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-((5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4h-1,2,4-triazol-3-yl)thio)-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Reactant of Route 6
Reactant of Route 6
2-((5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4h-1,2,4-triazol-3-yl)thio)-1-[3-(trifluoromethyl)phenyl]ethan-1-one

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